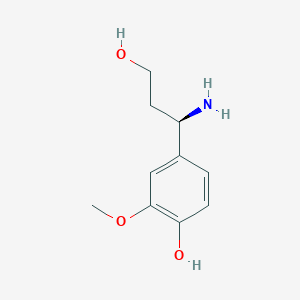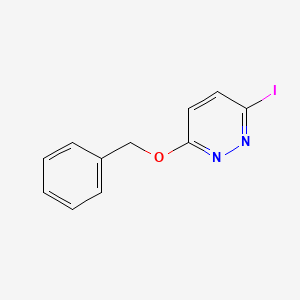![molecular formula C13H13NO3 B13921795 2-Methyl-4-[(oxiran-2-yl)methoxy]isoquinolin-1(2H)-one CAS No. 62775-08-0](/img/structure/B13921795.png)
2-Methyl-4-[(oxiran-2-yl)methoxy]isoquinolin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-EPOXYPROPOXY)-2-METHYL-1(2H)-ISOQUINOLINONE is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features an epoxy group, which is highly reactive and can participate in a variety of chemical reactions. The presence of the isoquinolinone moiety adds to its complexity and potential utility in scientific research and industrial applications.
Métodos De Preparación
The synthesis of 4-(2,3-EPOXYPROPOXY)-2-METHYL-1(2H)-ISOQUINOLINONE typically involves the epoxidation of an allylic precursor. One common method includes the use of a micro-organism capable of stereo-selective epoxidation, such as Pseudomonas oleovorans. This process involves the conversion of an ester of 4-allyloxyphenylacetic acid to the corresponding ester of 4-(2,3-epoxypropoxy)phenylacetic acid, which is predominantly in the S configuration . Industrial production methods may vary, but they often involve similar principles of stereo-selective epoxidation and subsequent chemical transformations.
Análisis De Reacciones Químicas
4-(2,3-EPOXYPROPOXY)-2-METHYL-1(2H)-ISOQUINOLINONE undergoes various types of chemical reactions, including:
Oxidation: The epoxy group can be oxidized under specific conditions to form diols or other oxidized products.
Reduction: Reduction reactions can convert the epoxy group to alcohols.
Substitution: The epoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. .
Aplicaciones Científicas De Investigación
4-(2,3-EPOXYPROPOXY)-2-METHYL-1(2H)-ISOQUINOLINONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and protein modifications.
Industry: The compound is used in the production of epoxy resins, which are essential in coatings, adhesives, and composite materials
Mecanismo De Acción
The mechanism of action of 4-(2,3-EPOXYPROPOXY)-2-METHYL-1(2H)-ISOQUINOLINONE involves its highly reactive epoxy group, which can interact with various molecular targets. The epoxy group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to modifications that can alter their function. This reactivity is the basis for its use in enzyme inhibition and other biochemical applications .
Comparación Con Compuestos Similares
Similar compounds to 4-(2,3-EPOXYPROPOXY)-2-METHYL-1(2H)-ISOQUINOLINONE include:
1,4-bis(2,3-epoxypropoxy)butane: Another epoxy compound with similar reactivity but different structural properties.
Bis[4-(2,3-epoxypropoxy)phenyl]propane: Known for its use in epoxy resins and similar industrial applications.
2,2-bis(4-(2,3-epoxypropoxy)phenyl)propane: Commonly used in the production of high-performance materials
Propiedades
IUPAC Name |
2-methyl-4-(oxiran-2-ylmethoxy)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-14-6-12(17-8-9-7-16-9)10-4-2-3-5-11(10)13(14)15/h2-6,9H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDSQSUKMYQJAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)OCC3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40722395 |
Source


|
| Record name | 2-Methyl-4-[(oxiran-2-yl)methoxy]isoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40722395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62775-08-0 |
Source


|
| Record name | 2-Methyl-4-[(oxiran-2-yl)methoxy]isoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40722395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 7-oxo-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13921713.png)








![(Z)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13921757.png)
![9H-fluoren-9-ylmethyl N-[(2R)-1-[(2-methylpropan-2-yl)oxy]-3-oxopropan-2-yl]carbamate](/img/structure/B13921760.png)
![Methyl 2-carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13921766.png)


